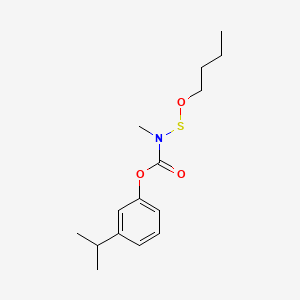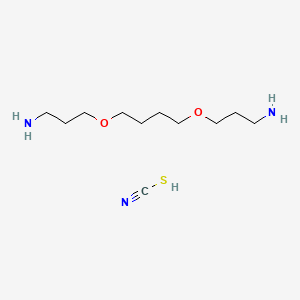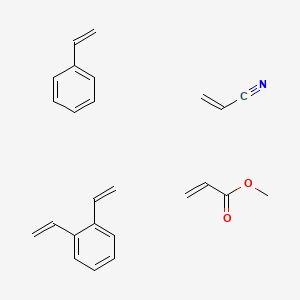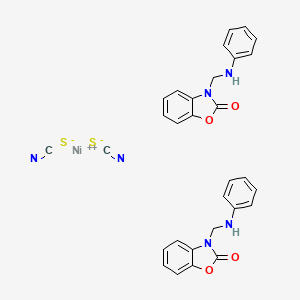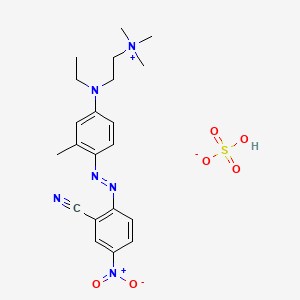
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate typically involves multiple steps, including the formation of the azo linkage and the introduction of the cyano and nitro groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific reactions makes it a valuable tool for investigating biological processes.
Medicine
In medicine, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- 1-[2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydrogen sulphate
Uniqueness
Compared to similar compounds, (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate stands out due to its specific structural features, such as the presence of the methyl group on the phenyl ring
Propriétés
Numéro CAS |
83968-95-0 |
|---|---|
Formule moléculaire |
C21H28N6O6S |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H27N6O2.H2O4S/c1-6-25(11-12-27(3,4)5)18-7-9-20(16(2)13-18)23-24-21-10-8-19(26(28)29)14-17(21)15-22;1-5(2,3)4/h7-10,13-14H,6,11-12H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
SNLWDFLDZDSHGJ-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


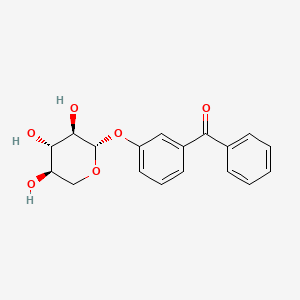
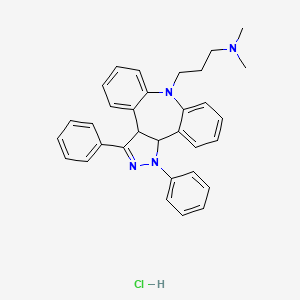
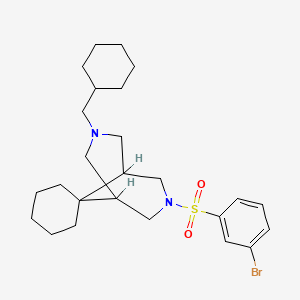
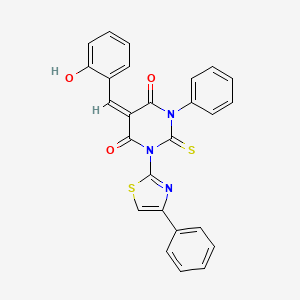

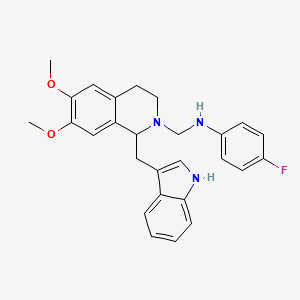
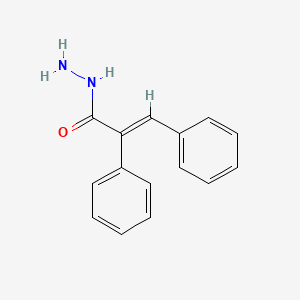

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
